Ethyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
ETHYL 7-(4-CHLOROPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a heterocyclic compound that belongs to the class of tetrazolopyrimidines. This compound is of significant interest due to its potential pharmacological activities, including antibacterial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 7-(4-CHLOROPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves a multicomponent reaction. One common method is the Biginelli reaction, which involves the condensation of an aromatic aldehyde, urea, and ethyl acetoacetate in the presence of an acid catalyst . The reaction is carried out under reflux conditions in ethanol, and p-toluenesulfonic acid is often used as the catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
ETHYL 7-(4-CHLOROPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The reactions are typically carried out under controlled temperature and pH conditions to ensure high yield and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced forms, and substitution reactions may result in various substituted derivatives .
Scientific Research Applications
ETHYL 7-(4-CHLOROPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:
Mechanism of Action
The mechanism of action of ETHYL 7-(4-CHLOROPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with cancer cell receptors, resulting in anticancer effects .
Comparison with Similar Compounds
Similar Compounds
ETHYL 5-METHYL-7-(4-MORPHOLINOPHENYL)-4,7-DIHYDROTETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE: This compound has a similar structure but with a morpholino group instead of a chlorine atom.
ETHYL 5-METHYL-7-PYRIDINE-2-YL-4,7-DIHYDROTETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE: This compound has a pyridine ring instead of a chlorophenyl group.
Uniqueness
The uniqueness of ETHYL 7-(4-CHLOROPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group enhances its lipophilicity and may contribute to its biological activity .
Properties
Molecular Formula |
C14H14ClN5O2 |
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Molecular Weight |
319.74 g/mol |
IUPAC Name |
ethyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C14H14ClN5O2/c1-3-22-13(21)11-8(2)16-14-17-18-19-20(14)12(11)9-4-6-10(15)7-5-9/h4-7,12H,3H2,1-2H3,(H,16,17,19) |
InChI Key |
ADAMUURMONSFOO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=NN=NN2C1C3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
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